Unique IgA1 Protease Inhibitory Activity: A Functional Distinction from Lalistat 1 and Lalistat 2
The target compound was identified as an active inhibitor in a high-throughput screen (HTS) against Haemophilus influenzae IgA1 protease, an activity that is not associated with the standard LAL inhibitor Lalistat 1 (CAS 501104-16-1) or Lalistat 2 (CAS 1234569-09-5) [1]. The diphenylcarbamate moiety is a critical structural determinant for this expanded target profile [2].
| Evidence Dimension | Inhibition of H. influenzae IgA1 protease |
|---|---|
| Target Compound Data | Identified as an active hit in a >47,000-compound HTS; micromolar potency |
| Comparator Or Baseline | Lalistat 1 and Lalistat 2: Not reported as active hits; no significant IgA1 protease inhibition at concentrations selective for LAL |
| Quantified Difference | Qualitative presence vs. absence of activity (target compound active; Lalistat 1/2 inactive or not reported) |
| Conditions | Biochemical assay with recombinant H. influenzae IgA1 protease; 47,000+ compound library screen |
Why This Matters
For researchers developing anti-virulence strategies against H. influenzae, the target compound is a functionally unique starting point that Lalistat analogs cannot replicate.
- [1] Shehaj, L.; Choudary, S. K.; Makwana, K. M.; Gallo, M. C.; Murphy, T. F.; Kritzer, J. A. Small-Molecule Inhibitors of Haemophilus influenzae IgA1 Protease. ACS Infect. Dis. 2019, 5 (7), 1129–1138. View Source
- [2] BRENDA Enzyme Database. Ligand: 4-(piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate. Accessed 2026. View Source
